N-[(3-methoxyphenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Description
N-[(3-Methoxyphenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a triazoloquinazoline derivative characterized by a fused bicyclic core (triazolo[4,3-a]quinazoline) substituted at position 4 with a 2-methylpropyl (isobutyl) group and at position 5 with an oxo moiety. The propanamide side chain at position 1 of the triazoloquinazoline is further functionalized with a 3-methoxyphenylmethyl group, contributing to its structural uniqueness.
This compound shares synthetic pathways with other triazole- and quinazoline-based molecules, such as the use of nucleophilic substitution reactions for introducing alkyl or aryl groups (e.g., InCl3-catalyzed thiol-alkylation in triazole derivatives ).
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-16(2)15-28-23(31)19-9-4-5-10-20(19)29-21(26-27-24(28)29)11-12-22(30)25-14-17-7-6-8-18(13-17)32-3/h4-10,13,16H,11-12,14-15H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROWQVWIOCTHTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(3-methoxyphenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
Formation of the triazoloquinazoline core: This can be achieved through the cyclization of appropriate hydrazine derivatives with isocyanates or other suitable reagents.
Introduction of the methoxyphenyl group: This step involves the alkylation of the triazoloquinazoline core with a methoxyphenylmethyl halide under basic conditions.
Attachment of the propanamide side chain: The final step includes the acylation of the intermediate with a suitable acylating agent to introduce the propanamide moiety.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-[(3-methoxyphenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the triazoloquinazoline core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazoloquinazoline compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar structures can demonstrate antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans . The presence of the methoxy group in the phenyl ring enhances these activities by increasing the compound's interaction with microbial targets.
Anticancer Potential
Compounds containing triazole and quinazoline moieties have been investigated for their anticancer effects. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, certain derivatives have shown activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of triazoloquinazoline derivatives. These compounds may modulate inflammatory pathways, making them candidates for treating conditions such as arthritis or other inflammatory diseases .
Study 1: Antimicrobial Efficacy
A study conducted by Mondal et al. synthesized various pyrimidine derivatives and tested their antimicrobial activity against Escherichia coli and Pseudomonas aeruginosa. The results indicated that compounds with methoxy substitutions exhibited enhanced antibacterial activity compared to standard antibiotics like chloramphenicol .
Study 2: Anticancer Activity Assessment
In another study focusing on triazoloquinazoline derivatives, researchers evaluated their effects on human cancer cell lines. The findings suggested that specific modifications to the quinazoline structure significantly improved cytotoxicity against breast and lung cancer cells .
Study 3: Anti-inflammatory Mechanism Exploration
A recent investigation into the anti-inflammatory properties of similar compounds revealed their ability to inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related triazoloquinazoline and propanamide derivatives, emphasizing substituent effects on physicochemical properties and biological activity.
Table 1: Structural and Functional Comparison of Triazoloquinazoline Derivatives
*logP values estimated via fragment-based methods (e.g., Crippen’s method).
Key Findings:
Substituent Impact on Lipophilicity :
- The target compound’s 3-methoxyphenylmethyl group balances polarity (logP ~3.5) compared to Compound A’s chlorophenyl-piperazinyl (logP ~4.2) and Compound B’s sulfanyl-isopropyl (logP ~4.8). Methoxy groups enhance solubility relative to chloro or methyl substituents .
- The 2-methylpropyl group at position 4 in the target compound contributes to steric bulk without excessive hydrophobicity, unlike Compound A’s longer 3-isopropoxypropyl chain .
Biological Activity Hypotheses :
- The propanamide moiety in all compounds facilitates hydrogen bonding with target proteins. Compound A’s piperazinyl-ethyl group may enhance blood-brain barrier penetration, suggesting CNS applications , while the target compound’s methoxy group could favor peripheral targets (e.g., anti-inflammatory or antimicrobial enzymes) .
- Molecular docking studies on triazolo-thiadiazoles (e.g., 14-α-demethylase inhibition ) imply that the target compound’s triazoloquinazoline core may interact similarly with fungal enzymes, warranting antifungal assays.
Synthetic Considerations :
- The target compound’s synthesis likely parallels methods for triazole-thiol alkylation (e.g., InCl3-catalyzed reactions ) and propanamide coupling via carbodiimide chemistry .
Biological Activity
N-[(3-methoxyphenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide (CAS Number: 902929-63-9) is a novel compound that has garnered attention for its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 433.5 g/mol. The structure features a triazoloquinazoline core, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₂₇N₅O₃ |
| Molecular Weight | 433.5 g/mol |
| CAS Number | 902929-63-9 |
Research indicates that compounds similar to this compound may interact with various biological pathways:
- Purinergic Signaling : The compound may influence purinergic receptors, which play a critical role in immune response and inflammation modulation .
- G Protein-Coupled Receptors (GPCRs) : It is hypothesized that the compound could act on GPCRs, leading to intracellular signaling cascades that affect cellular responses such as calcium ion mobilization and protein kinase activation .
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
Anticancer Activity
Recent studies have explored the anticancer properties of triazoloquinazolines. For instance:
- Cell Line Studies : In vitro studies demonstrated that derivatives of this compound exhibit cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are significant:
- Animal Models : In vivo studies using models of acute inflammation showed that treatment with the compound reduced inflammatory markers and edema formation . This suggests its utility in treating inflammatory diseases.
Neuroprotective Properties
There is emerging evidence suggesting neuroprotective effects:
- Neurodegenerative Disease Models : Research indicates that the compound may protect neuronal cells from oxidative stress and apoptosis in models of Alzheimer's disease . This could be attributed to its ability to modulate signaling pathways associated with neuroinflammation.
Case Studies
-
Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects on MCF-7 and A549 cells.
- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment.
- : The compound shows promise as an anticancer agent.
-
Inflammation Model Study :
- Objective : To assess anti-inflammatory effects in a carrageenan-induced paw edema model.
- Results : A dose-dependent decrease in paw swelling was noted after administration of the compound.
- : Supports potential use in managing inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
